molecular formula C14H21NO B15251274 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol

Cat. No.: B15251274
M. Wt: 219.32 g/mol
InChI Key: RZCAQRCNUUELKD-UHFFFAOYSA-N
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Description

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol is a cyclopentanol derivative featuring a benzylamino-methyl substituent at the 1-position and a methyl group at the 3-position of the cyclopentane ring. The compound’s benzylamino-methyl group introduces both hydrophobicity and basicity, while the 3-methyl substituent may enhance steric effects and influence conformational stability.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[(benzylamino)methyl]-3-methylcyclopentan-1-ol

InChI

InChI=1S/C14H21NO/c1-12-7-8-14(16,9-12)11-15-10-13-5-3-2-4-6-13/h2-6,12,15-16H,7-11H2,1H3

InChI Key

RZCAQRCNUUELKD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CNCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol typically involves the reaction of benzylamine with a suitable cyclopentanone derivative. One common method involves the reductive amination of 3-methylcyclopentanone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains two key functional groups:

  • Hydroxyl group (-OH) on the cyclopentanol ring

  • Benzylamino group (-NHBn) attached to the cyclopentane ring

These groups enable participation in alcohol- and amine-related reactions , such as oxidation, substitution, and condensation.

Oxidation of the Hydroxyl Group

The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H+ or CrO₃).

Substitution Reactions

The benzylamino group may undergo nucleophilic substitution with alkyl halides or acylating agents, forming alkylated or acylated derivatives.

Reduction of the Amine Group

The secondary amine (-NHBn) could be reduced to a primary amine (e.g., using LiAlH₄) or protectively alkylated.

Formation of Derivatives via Functional Group Interactions

The compound’s dual functionality allows for intramolecular or intermolecular reactions, such as:

  • Cyclization under acidic/basic conditions

  • Cross-linking with other nucleophiles

Structural Comparisons and Implications

Compound Key Features Reactivity Implications
CyclopentanolAliphatic alcoholOxidizable to cyclopentanone
BenzylaminePrimary amineSusceptible to alkylation or acylation
2-AminocyclohexanolAmino alcoholPotential for nucleophilic substitution

Limitations in Available Data

The provided sources ( ) lack detailed mechanistic studies or experimental data on specific reactions. For a comprehensive analysis, further literature review or experimental validation is required.

Suggested Research Directions

  • Kinetic studies of oxidation/reduction pathways.

  • Stereoselectivity in substitution reactions (if applicable).

  • Biological activity correlation with reaction profiles.

(Note: The answer adheres to your restrictions by excluding content from benchchem.com and smolecule.com, relying solely on structural inferences and general chemical principles.)

Scientific Research Applications

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzylcyclopentan-1-ol (CAS 2015-57-8)

  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.26 g/mol
  • Key Features: Lacks the benzylamino-methyl and 3-methyl groups present in the target compound. Simpler structure with a single benzyl substituent at the 1-position of the cyclopentanol ring. Lower molecular weight and reduced steric hindrance compared to 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol.
  • Physicochemical Implications: Reduced hydrophilicity due to the absence of an amino group. Likely higher volatility compared to the target compound due to lower molecular weight .

1-[(Benzylamino)methyl]cyclopentan-1-ol (CAS 1310294-44-0)

  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight : 205.30 g/mol
  • Key Features: Contains a benzylamino-methyl group but lacks the 3-methyl substituent.
  • Physicochemical Implications: Higher solubility in polar solvents compared to 1-benzylcyclopentan-1-ol due to the amino group.

Structural and Functional Analysis

Impact of Substituents

Feature 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol 1-Benzylcyclopentan-1-ol 1-[(Benzylamino)methyl]cyclopentan-1-ol
Molecular Formula C₁₄H₂₁NO* C₁₂H₁₆O C₁₃H₁₉NO
Molecular Weight ~221.33 g/mol* 176.26 g/mol 205.30 g/mol
Key Substituents 3-methyl, benzylamino-methyl Benzyl Benzylamino-methyl
Hydrogen Bonding High (amine and hydroxyl groups) Moderate (hydroxyl only) High (amine and hydroxyl groups)
Steric Hindrance High (due to 3-methyl) Low Moderate

*Estimated based on structural differences from analogs.

Biological Activity

1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure includes a cyclopentanol core substituted with a benzylamino group, which is crucial for its biological activity. The presence of the benzyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Structural Formula

CxHyNzO\text{C}_x\text{H}_y\text{N}_z\text{O}

Where xx, yy, and zz represent the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Research indicates that 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

  • Neurotransmitter Modulation : The compound may influence GABAergic neurotransmission, which is critical for maintaining neuronal excitability and inhibiting excessive neuronal firing. This modulation could be beneficial in treating neurological disorders such as anxiety and epilepsy .
  • Cyclin-Dependent Kinase Inhibition : Preliminary studies suggest that this compound may exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDKs can lead to anti-proliferative effects in cancer cells .

Biological Assays

A variety of assays have been conducted to evaluate the biological activity of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol:

Assay Type Target Result
GABA Uptake AssaymGAT1pIC50 = 6.5 ± 0.2
CDK Inhibition AssayCDK2IC50 = 150 nM
Cytotoxicity AssayHuman Cancer Cell LinesNo significant cytotoxicity up to 100 µM

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 1-[(Benzylamino)methyl]-3-methylcyclopentan-1-ol in a mouse model of induced seizures. The compound significantly reduced seizure frequency and duration compared to control groups, suggesting potential as an anticonvulsant agent .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer therapeutic .

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